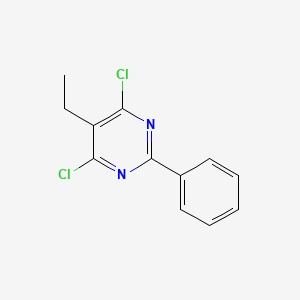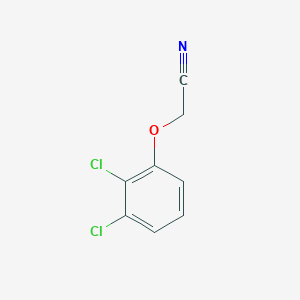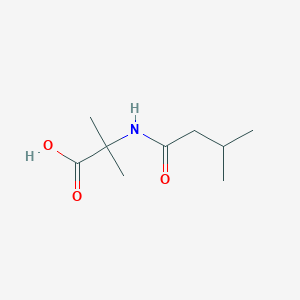
2-Methyl-N-(3-methylbutanoyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(3-methylbutanoyl)alanine, also known as isoleucine, is a non-polar amino acid. It has a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol .
Molecular Structure Analysis
The InChI code for 2-Methyl-N-(3-methylbutanoyl)alanine is 1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3, (H,9,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Biochemical Resistance and Antibacterial Agents
Research indicates the importance of specific amino acids and their derivatives in microbial resistance mechanisms against antibacterial agents. For instance, a study by Yoshimura et al. (2002) shows that Fusobacterium nucleatum and Porphyromonas gingivalis, bacteria responsible for oral malodor, exhibit resistance to the antibacterial agent 3-chloro-DL-alanine due to a specific enzyme activity. This enzyme, L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, facilitates resistance by catalyzing the alpha,gamma-elimination of L-methionine to produce methyl mercaptan, also highlighting the enzymatic versatility in response to antibacterial compounds Yoshimura, Nakano, Fukamachi, & Koga, 2002.
Enzymatic Pathways in Fermentation
The Ehrlich pathway, a biochemical sequence converting amino acids to alcohols through enzymatic actions, plays a significant role in fermented food flavors. Matheis, Granvogl, and Schieberle (2016) developed methods for quantifying and analyzing the enantiomeric distribution of metabolites from L-isoleucine degradation in fermented foods. Their findings provide insights into the enzymatic mechanisms behind flavor compound formation, challenging existing theories on the biosynthetic origins of certain alcohols and acids Matheis, Granvogl, & Schieberle, 2016.
Polymers for Enhanced Petroleum Recovery
The research by Ezell and McCormick (2007) explores the synthesis of low-charge-density amphoteric copolymers and terpolymers derived from amino acids for potential application in enhanced petroleum recovery. These polymers, characterized by their electrolyte- and pH-responsive properties, offer insights into designing viscosity-control agents. Their study emphasizes the importance of amino acid-derived monomers in developing specialized polymers for industrial applications Ezell & McCormick, 2007.
Hydration Structure of Amino Acids
Kameda et al. (2003) conducted a study on the hydration structure of alanine molecules in concentrated aqueous solutions using neutron diffraction measurements. This research provides critical data on the interaction between water molecules and the amino- and methyl groups of alanine, offering a fundamental understanding of how amino acids interact with their aqueous environment Kameda, Sugawara, Usuki, & Uemura, 2003.
Propiedades
IUPAC Name |
2-methyl-2-(3-methylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-7(11)10-9(3,4)8(12)13/h6H,5H2,1-4H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZLPUAVGGIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-methylbutanoyl)alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

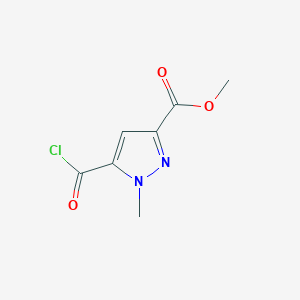
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
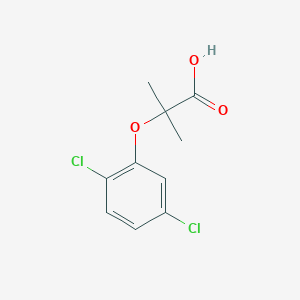
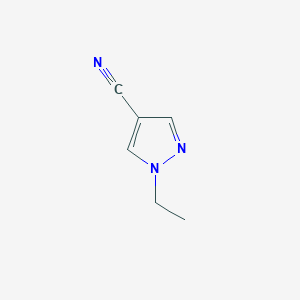
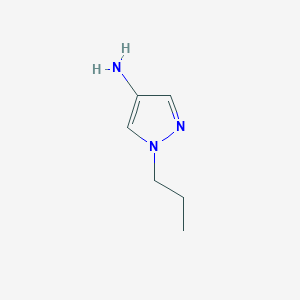
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

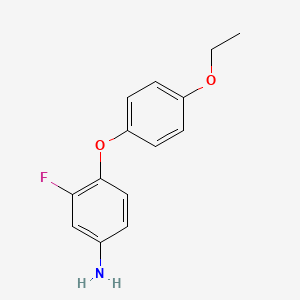
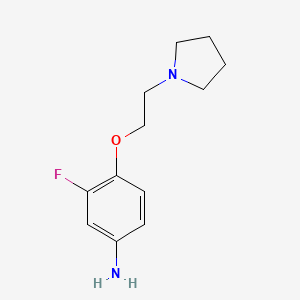
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
